1-{4-ALLYL-5-[(3-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}ETHYL (2-CHLOROPHENYL) ETHER
Overview
Description
1-{4-ALLYL-5-[(3-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}ETHYL (2-CHLOROPHENYL) ETHER is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-ALLYL-5-[(3-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}ETHYL (2-CHLOROPHENYL) ETHER typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazole ring.
Introduction of the Allyl Group: The allyl group is introduced through an allylation reaction, often using allyl halides in the presence of a base.
Attachment of the Chlorobenzyl Group: This step involves the reaction of the triazole intermediate with 3-chlorobenzyl chloride in the presence of a suitable base to form the desired product.
Ether Formation: The final step involves the formation of the ether linkage by reacting the intermediate with 2-chlorophenol under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{4-ALLYL-5-[(3-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}ETHYL (2-CHLOROPHENYL) ETHER undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the chlorinated phenyl groups.
Substitution: The chlorinated phenyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while nucleophilic substitution at the chlorinated phenyl groups can lead to various substituted derivatives.
Scientific Research Applications
1-{4-ALLYL-5-[(3-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}ETHYL (2-CHLOROPHENYL) ETHER has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and other diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-{4-ALLYL-5-[(3-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}ETHYL (2-CHLOROPHENYL) ETHER involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The chlorinated phenyl groups may enhance the compound’s binding affinity to its targets, leading to increased potency. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may interfere with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Cresol: A group of aromatic organic compounds with a methyl group substituted onto the ring of phenol.
Uniqueness
1-{4-ALLYL-5-[(3-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}ETHYL (2-CHLOROPHENYL) ETHER is unique due to its combination of a triazole ring, allyl group, and chlorinated phenyl groups This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
IUPAC Name |
3-[1-(2-chlorophenoxy)ethyl]-5-[(3-chlorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N3OS/c1-3-11-25-19(14(2)26-18-10-5-4-9-17(18)22)23-24-20(25)27-13-15-7-6-8-16(21)12-15/h3-10,12,14H,1,11,13H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQKAWKOQFMIJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C(N1CC=C)SCC2=CC(=CC=C2)Cl)OC3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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